3-Azido-1-(4-fluorobenzyl)azetidine
Overview
Description
3-Azido-1-(4-fluorobenzyl)azetidine is a useful research compound. Its molecular formula is C10H11FN4 and its molecular weight is 206.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azetidines, in general, are known to interact with various biological targets due to their unique structure .
Mode of Action
Azetidines are known to undergo [2 + 2] photocycloaddition reactions with imines, which is one of the most efficient ways to synthesize functionalized azetidines . This reaction could potentially play a role in the compound’s interaction with its targets.
Biochemical Pathways
Azetidines and aziridines are known to be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that 3-Azido-1-(4-fluorobenzyl)azetidine could potentially influence polyamine-related pathways.
Result of Action
The thermal behaviors of a related compound, 3-azido-1,3-dinitroazetidine (adnaz), have been studied, showing that adnaz has a low melting temperature at 78 °c and a final mass loss of 882% under atmospheric pressure . This suggests that this compound may also exhibit significant thermal behaviors that could influence its molecular and cellular effects.
Action Environment
The compound’s unique structure and potential thermal behaviors suggest that it may be sensitive to environmental conditions such as temperature and pressure .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-1-(4-fluorobenzyl)azetidine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound can lead to cumulative effects on cellular processes, potentially affecting cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it may cause toxic or adverse effects, including cellular damage, organ toxicity, and disruption of physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific cellular compartments. Transporters and binding proteins may facilitate its uptake, distribution, and localization within cells. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the azido group can be used for site-specific labeling of proteins within organelles, enabling the study of subcellular processes. The fluorobenzyl moiety may also influence the compound’s localization by interacting with membrane-bound proteins or lipid bilayers .
Properties
IUPAC Name |
3-azido-1-[(4-fluorophenyl)methyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c11-9-3-1-8(2-4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMUNVZCHHGXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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